4-Amino-6-methyl-1,2,4-triazinan-3-one
Description
4-Amino-6-methyl-1,2,4-triazinan-3-one is a heterocyclic compound featuring a 1,2,4-triazinanone core with an amino group at position 4 and a methyl group at position 5.
Properties
CAS No. |
170501-06-1 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-amino-6-methyl-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C4H10N4O/c1-3-2-8(5)4(9)7-6-3/h3,6H,2,5H2,1H3,(H,7,9) |
InChI Key |
FWCHYORMDGLPBD-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)NN1)N |
Canonical SMILES |
CC1CN(C(=O)NN1)N |
Synonyms |
1,2,4-Triazin-3(2H)-one,4-aminotetrahydro-6-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-6-methyl-1,2,4-triazine-3-thione-5(2H)-one (AMTTO)
- Structural Differences : AMTTO replaces the ketone group at position 3 with a thione (-S), enhancing its nucleophilic reactivity.
- Synthesis : AMTTO derivatives are synthesized via microwave-assisted reactions under solvent-free conditions, achieving higher yields and faster reaction times compared to traditional methods .
- Applications : Used in pharmaceutical synthesis for iminic compounds, leveraging its sulfur moiety for diverse reactivity .
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (Metamitron)
- Structural Differences : A phenyl group at position 6 increases lipophilicity, while a methyl group at position 3 alters steric effects.
- Applications : Widely used as a herbicide (metamitron), targeting plant dihydroorotate dehydrogenase (DHODH). This contrasts with the target compound’s undefined biological role .
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one
- Structural Complexity: Fused triazolo-triazinone ring system with a benzylmercapto substituent.
- Physicochemical Properties: Exhibits extensive N-H⋯N/O hydrogen bonding and π-π stacking, resulting in a high density (1.567 g/cm³) and thermal stability. These traits differ from the simpler triazinanone core of the target compound .
4-Amino-6-(tert-butyl)-1,2,4-triazin-3,5-dione (Metribuzin Metabolite)
- Substituents : A tert-butyl group at position 6 and dual ketone groups enhance environmental persistence.
- Applications : Metribuzin derivatives act as herbicides, highlighting how alkyl substituents influence agrochemical activity .
Comparative Data Table
Key Research Findings
- Reactivity: Thione-containing analogs (e.g., AMTTO) exhibit higher reactivity in nucleophilic substitutions compared to ketone-based triazinanones .
- Crystallinity: Hydrogen bonding and π-π interactions in fused-ring analogs enhance crystallinity and stability, contrasting with the simpler triazinanone structure .
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